

tiadinil concentration for in vitro antifungal activity

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Compound Focus: Tiadinil

CAS No.: 223580-51-6

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Tiadinil's Antifungal Activity Profile

The table below summarizes the quantitative *in vitro* antifungal activity of **tiadinil** against *Stagonosporopsis citrulli*, the causal agent of watermelon gummy stem blight [1].

Test Organism	Assay Type	Endpoint	Effective Concentration	Key Findings
<i>Stagonosporopsis citrulli</i>	Mycelial growth inhibition	Complete inhibition	≥ 100 ppm	Tiadinil, thymol I, and thymol II showed equivalent activity [1].
<i>Stagonosporopsis citrulli</i>	Conidial germination & germ tube elongation	Complete inhibition	≥ 2000 ppm	Required a higher concentration than for mycelial growth inhibition [1].

Detailed Experimental Protocols

Here are methodologies for key experiments demonstrating **tiadinil**'s activity.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay [1]

This broth microdilution method determines the minimum concentration that completely inhibits visible fungal growth.

- **1. Preparation of Tiadinil Stock Solution:** Prepare a stock solution of **tiadinil**. Based on its physicochemical properties (Molecular Weight: 267.73 g/mol, LogP: 3.25), DMSO is a suitable solvent. A common approach is to create a high-concentration stock (e.g., 10,000 ppm) and perform subsequent serial dilutions in the appropriate culture medium [2].
- **2. Medium and Inoculum:** Use a standardized liquid medium such as Mueller-Hinton Broth (MHB). Prepare a conidial suspension of *S. citrulli* and adjust the turbidity to a standardized concentration (e.g., 10^5 conidia/mL) [1].
- **3. Broth Microdilution:** In a 96-well microplate, create a serial dilution of **tiadinil** in MHB, typically using a two-fold dilution factor to achieve a concentration range (e.g., from 0 ppm to 200 ppm). Include a growth control (medium + inoculum) and a sterility control (medium only) [1] [3].
- **4. Inoculation and Incubation:** Inoculate each well with the prepared conidial suspension. Seal the plate and incubate at the optimal temperature for the test fungus until visible growth is observed in the growth control well.
- **5. Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is the lowest concentration of **tiadinil** that completely prevents visible microbial growth. For *S. citrulli*, the MIC for mycelial growth was reported as 100 ppm [1].

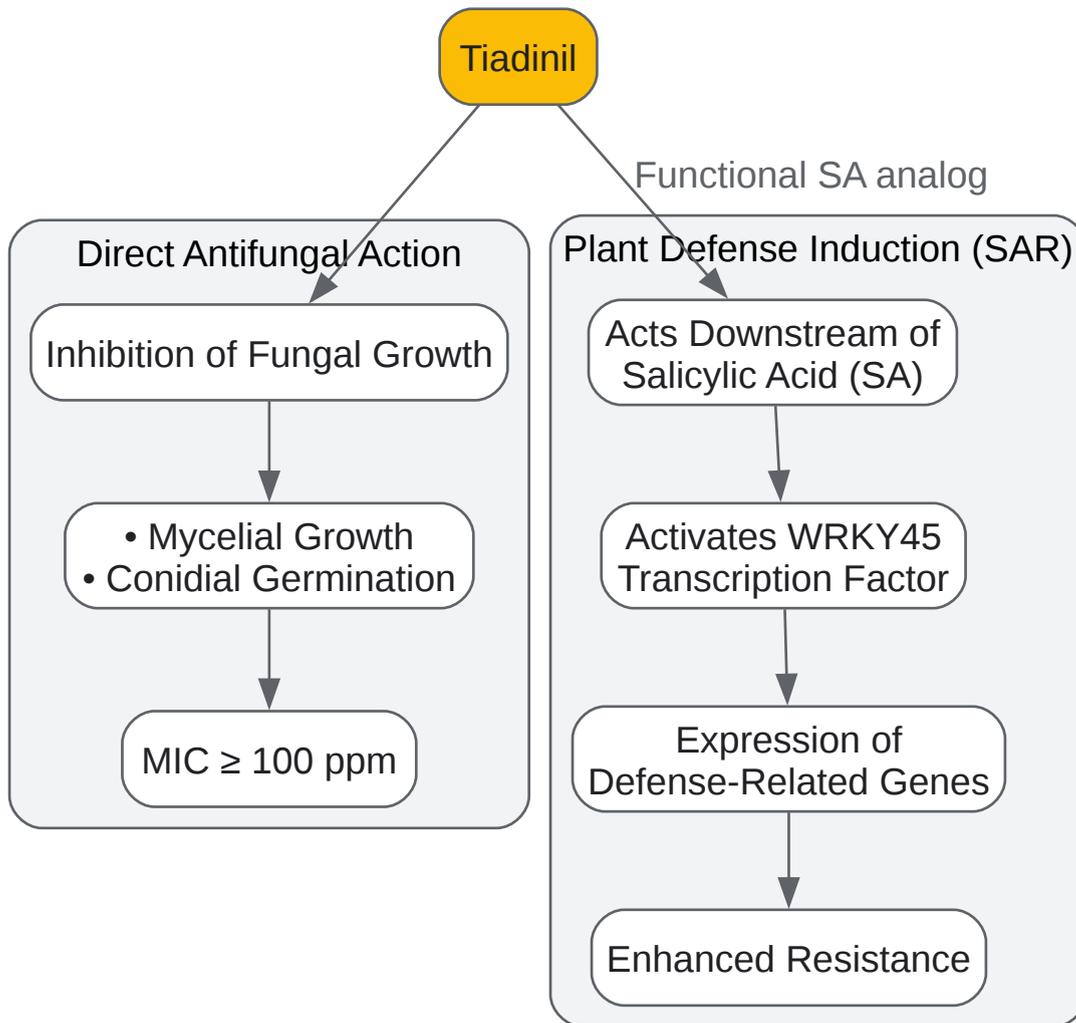
Protocol 2: In Vivo Plant Protective Efficacy [1]

This protocol evaluates disease control in a plant model, which reflects the compound's dual function.

- **1. Plant Material and Growth:** Grow watermelon seedlings under controlled conditions until they reach a specified growth stage (e.g., 2-3 leaf stage) [1].
- **2. Treatment and Pathogen Inoculation:**
 - **Treatment Group:** Apply **tiadinil** as a foliar spray at concentrations ≥ 10 ppm. The application can be performed 48 hours before or after pathogen inoculation to assess protective and curative effects.
 - **Control Groups:** Include a non-treated control (sprayed with water) and a pathogen-only control.
- **3. Pathogen Challenge:** Inoculate all seedlings (except the sterility control) with a conidial suspension of *S. citrulli* (10^5 conidia/mL) [1].
- **4. Disease Assessment:** Monitor the plants for disease development. Assess disease severity using a standardized grading system after a suitable incubation period. The efficacy is calculated by comparing the disease severity in treated plants to the non-treated, inoculated control [1].

Mechanism of Action: A Dual-Function Agent

Tiadinil's activity stems from a combination of direct antifungal properties and induction of the plant's own defense system, known as Systemic Acquired Resistance (SAR).



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The diagram above illustrates the two primary modes of action for **tiadinil**, as revealed by the search results [1] [4] [5].

- **Direct Antifungal Activity:** Recent evidence shows that **tiadinil** can directly inhibit the mycelial growth and conidial germination of fungi like *Stagonosporopsis citrulli* at specific concentrations *in vitro* [1]. This indicates a new, direct mode of action alongside its established role as a plant activator.

- **Induction of Systemic Acquired Resistance (SAR):** **Tiadinil** is primarily classified as a plant activator. It functions as a functional analog of salicylic acid (SA), acting downstream of SA in the plant signaling pathway [4]. It does not directly target the pathogen but "primes" the plant's defense system, leading to a more robust response upon pathogen challenge. A key step in this process is the activation of the WRKY45 transcription factor in rice, which orchestrates the expression of defense-related genes [4] [5].

Critical Considerations for Researchers

- **Context of Activity:** The available quantitative data on direct antifungal activity is specific to the plant pathogen *Stagonosporopsis citrulli* in an agricultural context [1]. The relevance and efficacy of **tiadinil** against human fungal pathogens have not been established in the provided search results.
- **Solubility and Formulation:** **Tiadinil** has relatively low aqueous solubility. For *in vitro* studies, it may need to be dissolved in a solvent like DMSO first, and then diluted in the culture medium. The final concentration of the solvent must be non-inhibitory to the test organism [2].
- **Application Method Efficacy:** Research on watermelon seedlings showed that a **foliar application** of **tiadinil** was significantly more effective at reducing disease severity than an equivalent **drench application** to the soil. The efficacy was also dependent on both the concentration and the frequency of application [1].

Pathways for Further Investigation

Based on the gathered information, your research could be extended in the following directions:

- **Spectrum of Activity:** Determine the MIC values of **tiadinil** against a broader panel of fungal pathogens, both plant-associated and clinically relevant.
- **Resistance Monitoring:** As with any antifungal agent, it is crucial to monitor for the development of resistance, especially with prolonged use.
- **Mammalian Cell Toxicity:** If exploring applications beyond agriculture, comprehensive toxicological studies in mammalian systems would be essential.

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